2-Bromo-5-fluoro-3-iodobenzaldehyde: Physicochemical Properties and Synthesis Guide
2-Bromo-5-fluoro-3-iodobenzaldehyde: Physicochemical Properties and Synthesis Guide
Executive Summary
2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS: 2091910-34-6) is a highly specialized, tri-halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical candidates and agrochemicals.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three halogen substituents: the highly reactive iodide at C3, the moderately reactive bromide at C2, and the stable fluoride at C5. This hierarchy allows for sequential, site-selective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), making it an invaluable scaffold for fragment-based drug discovery (FBDD).
This technical guide provides a comprehensive analysis of its physicochemical properties, structural characterization, and robust synthesis protocols, designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.
Physicochemical Profile
The physical properties of 2-bromo-5-fluoro-3-iodobenzaldehyde are dominated by its high molecular weight and lipophilicity, resulting from the heavy halogen atoms.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 2091910-34-6 | [1, 2] |
| IUPAC Name | 2-Bromo-5-fluoro-3-iodobenzaldehyde | |
| Molecular Formula | C₇H₃BrFIO | |
| Molecular Weight | 328.90 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs |
| Melting Point | 65–75 °C (Predicted) | Est. from 2-bromo-5-fluorobenzaldehyde (51-56°C) |
| Boiling Point | >280 °C (Predicted at 760 mmHg) | High due to MW |
| Density | ~2.1 g/cm³ | Estimated |
| LogP (Predicted) | 3.2 – 3.6 | High Lipophilicity |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water | |
| MDL Number | MFCD30730314 | [2] |
Solubility & Stability Analysis
-
Solubility: The compound exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (DCM, THF). It is practically insoluble in water, necessitating the use of co-solvents in aqueous coupling reactions.
-
Stability: The aldehyde moiety is susceptible to oxidation to the corresponding benzoic acid (2-bromo-5-fluoro-3-iodobenzoic acid) upon prolonged exposure to air. The C–I bond is light-sensitive; the compound should be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Structural Analysis & Characterization
Unambiguous identification of this isomer is critical, as positional isomers (e.g., 4-iodo or 6-iodo variants) have vastly different reactivities.
NMR Spectroscopy Logic
The ¹H NMR spectrum is distinct due to the substitution pattern.
-
Aldehyde Proton (CHO): Singlet or doublet (long-range coupling to F) at ~10.2 ppm.
-
Aromatic Protons: Two protons remain on the ring at positions 4 and 6.
-
H4: Located between I and F. It appears as a doublet of doublets (dd) due to coupling with F (large J) and H6 (small J meta).
-
H6: Located between F and CHO. It appears as a doublet of doublets (dd).
-
Differentiation: H4 is typically more shielded than H6 due to the ortho-iodine effect vs. the ortho-carbonyl effect on H6.
-
Graphviz Diagram: Structural Connectivity & NMR Coupling
Caption: Structural connectivity highlighting the orthogonal reactive handles (I vs Br) and the metabolic stability conferred by Fluorine.
Synthesis & Manufacturing
Direct halogenation of benzaldehyde is often non-selective. The most robust "Senior Scientist" recommended route utilizes a Sandmeyer approach starting from a commercially available aniline precursor, ensuring regiochemical integrity.
Recommended Route: From 2-Amino-5-fluorobenzaldehyde
This pathway avoids the ambiguity of direct bromination/iodination on the aldehyde scaffold.
Step 1: Regioselective Iodination Iodination of 2-amino-5-fluorobenzaldehyde occurs para to the fluoride (and ortho to the amino group), installing the iodine at C3.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile or Iodine Monochloride (ICl).
-
Outcome: 2-Amino-5-fluoro-3-iodobenzaldehyde.
Step 2: Sandmeyer Reaction (Bromination) Conversion of the amino group at C2 to a bromide.
-
Reagents: tert-Butyl nitrite (tBuONO), Copper(II) bromide (CuBr₂), Acetonitrile.
-
Mechanism:[3] Radical substitution via a diazonium intermediate.
-
Outcome:2-Bromo-5-fluoro-3-iodobenzaldehyde .[1][2][4][5][6]
Graphviz Diagram: Synthesis Workflow
Caption: Two-step synthesis route ensuring correct regiochemistry of the halogen substituents.
Experimental Protocols
Protocol A: Solubility & Stability Testing
Before using the material in expensive coupling reactions, verify its integrity.
-
Visual Inspection: Ensure the solid is free-flowing and not caked (sign of moisture absorption).
-
LCMS Check: Dissolve 1 mg in 1 mL MeCN. Inject on C18 column.
-
Expected Mass: No ionization in ESI+ is common for such neutral halides; look for UV trace (254 nm).
-
Impurity Check: Look for peaks corresponding to the benzoic acid (M+16) or de-iodinated byproduct (M-126).
-
Protocol B: Selective Suzuki Coupling (C3-Iodine)
Demonstrating the orthogonal reactivity.
-
Setup: Charge a reaction vial with 2-bromo-5-fluoro-3-iodobenzaldehyde (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add degassed DME/2M Na₂CO₃ (3:1 ratio).
-
Reaction: Heat to 60 °C for 4 hours.
-
Note: The C–I bond reacts significantly faster than the C–Br bond. Keeping the temperature below 80 °C prevents premature reaction at the C2-Bromine position.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.
References
-
Alfa Chemistry . 2-Bromo-5-fluoro-3-iodobenzaldehyde Product Page. Retrieved from
-
Apollo Scientific . Product PC502259: 2-Bromo-5-fluoro-3-iodobenzaldehyde.[1][2][4][5] Retrieved from
-
BLD Pharm . 2-Bromo-5-fluoro-3-iodobenzaldehyde (CAS 2091910-34-6).[1][2] Retrieved from
-
ChemScene . General Halogenated Benzaldehyde Properties. Retrieved from
Sources
- 1. 1511887-98-1|2-Bromo-5-fluoro-3-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. Fluorinated Benzaldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. 2-Bromo-5-fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. CAS:2092355-31-0, 2-Bromo-5-fluoro-3-iodobenzyl bromide-毕得医药 [bidepharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
